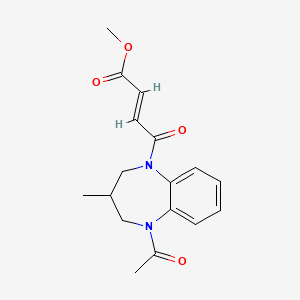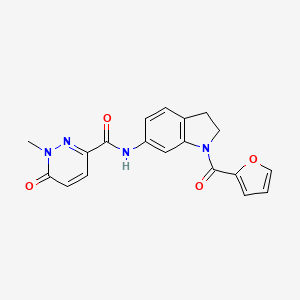
N-cyclododecyl-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclododecyl-9H-purin-6-amine is a chemical compound with the molecular formula C17H27N5 This compound belongs to the purine family, which is characterized by a fused pyrimidine and imidazole ring structure Purines are essential components in various biological processes, including the formation of nucleic acids
Vorbereitungsmethoden
The synthesis of N-cyclododecyl-9H-purin-6-amine typically involves the reaction of 6-chloropurine with cyclododecylamine. The preferred method for preparing N-(purin-6-yl) derivatives of heterocyclic amines is the interaction of 6-chloropurine with heterocyclic amines without any catalyst . This reaction is usually carried out in polar solvents such as butanol, ethanol, or dimethylformamide, often in the presence of a tertiary amine like triethylamine. The reaction conditions may vary, but heating the mixture is commonly employed to facilitate the reaction.
Analyse Chemischer Reaktionen
N-cyclododecyl-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in 6-chloropurine is replaced by the cyclododecylamine group.
Oxidation and Reduction:
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the purine ring structure.
Common reagents used in these reactions include polar solvents (e.g., ethanol, dimethylformamide), tertiary amines (e.g., triethylamine), and sometimes catalysts or heating to drive the reactions to completion.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new purine derivatives with potential biological activity.
Biology: Purine derivatives, including N-cyclododecyl-9H-purin-6-amine, are studied for their roles in cellular processes and as potential therapeutic agents.
Industry: It can be used in the synthesis of specialized chemicals and materials, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-cyclododecyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. Purine derivatives often exert their effects by mimicking or inhibiting natural purines, thereby affecting cellular signaling pathways. For example, purines can act on G-protein coupled receptors or channel-linked receptors, influencing processes like cell metabolism and immune response . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
N-cyclododecyl-9H-purin-6-amine can be compared with other purine derivatives, such as:
N-benzyl-9H-purin-6-amine: This compound has a benzyl group instead of a cyclododecyl group, which may affect its chemical reactivity and biological activity.
9-sulfonyl-9H-purine: This derivative has a sulfonyl group at the 9-position, which can influence its stability and activity against certain viruses.
6-aminopurine derivatives: These compounds have various substituents at the 6-position, affecting their biological properties and potential therapeutic applications.
This compound is unique due to its cyclododecyl group, which may confer distinct chemical and biological properties compared to other purine derivatives.
Eigenschaften
IUPAC Name |
N-cyclododecyl-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5/c1-2-4-6-8-10-14(11-9-7-5-3-1)22-17-15-16(19-12-18-15)20-13-21-17/h12-14H,1-11H2,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMZKRPWANJZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2744932.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2744936.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2744940.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2744943.png)
![2-Ethoxy-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2744944.png)
![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide](/img/structure/B2744945.png)
![(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2744946.png)



